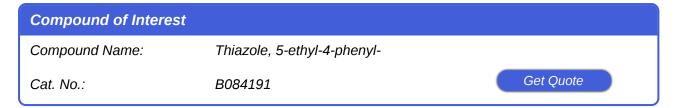


Benchmarking "Thiazole, 5-ethyl-4-phenyl-": A Comparative Analysis Against Known Standards

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of "Thiazole, 5-ethyl-4-phenyl-" and its close structural analogs against established standards in anticancer and antimicrobial research. Due to the limited publicly available data on the specific molecule "Thiazole, 5-ethyl-4-phenyl-," this guide leverages experimental data from closely related 4-phenylthiazole derivatives to provide a valuable benchmark for researchers. The thiazole scaffold is a prominent feature in many FDA-approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1]

Anticancer Activity Assessment

The in vitro anticancer activity of 4-phenylthiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population, is a key metric for comparison.

Comparative Data: Anticancer Activity of 4-Phenylthiazole Derivatives



The following table summarizes the IC50 values of various 4-phenylthiazole derivatives against different cancer cell lines, with Cisplatin and Staurosporine used as standard reference compounds.

Compound/De rivative	Cancer Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (μM)
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide	A549 (Human Lung Adenocarcinoma)	23.30 ± 0.35	Cisplatin	Not specified in the study, but used as a standard.[2][4]
2-[2-[4-Hydroxy-3- (phenyl)benzylid ene]hydrazinyl]- thiazole-4[5H]- one	MCF-7 (Human Breast Adenocarcinoma)	2.57 ± 0.16	Staurosporine	6.77 ± 0.41[5]
2-[2-[4-Hydroxy- 3- (phenyl)benzylid ene]hydrazinyl]- thiazole-4[5H]- one	HepG2 (Human Liver Cancer)	7.26 ± 0.44	Staurosporine	8.4 ± 0.51[5]
2-(3-formyl-4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate	Human Glioblastoma	3.20 ± 0.32	Temozolomide	Not specified in the study, but used as a reference drug.

Antimicrobial Activity Assessment



The antimicrobial potential of thiazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Comparative Data: Antimicrobial Activity of 4-Phenylthiazole Derivatives

This table presents the MIC values for a 4-phenylthiazole derivative against various bacterial strains, with Ampicillin and Streptomycin as reference antibiotics.

Compound/De rivative	Bacterial Strain	MIC (mg/mL)	Reference Compound	Reference MIC (mg/mL)
2-(3,4- dimethoxyphenyl)ethanamine substituted 4- phenylthiazole	E. coli	0.23 - 0.70	Ampicillin	0.10 - 0.15[7]
2-(3,4- dimethoxyphenyl)ethanamine substituted 4- phenylthiazole	S. Typhimurium	0.23 - 0.70	Ampicillin	0.10 - 0.15[7]
2-(3,4- dimethoxyphenyl)ethanamine substituted 4- phenylthiazole	B. cereus	0.47 - 0.94	Streptomycin	0.02 - 0.05[7]

Experimental Protocols

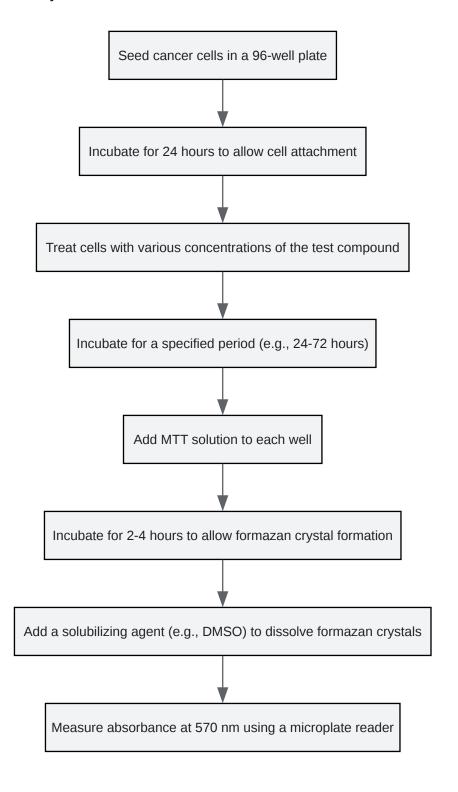
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.



MTT Assay Protocol for Anticancer Activity

The MTT assay is a widely used method to assess cell viability and the cytotoxic effects of compounds.

Workflow for MTT Assay





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Caption: Workflow of the MTT assay for determining cell viability.

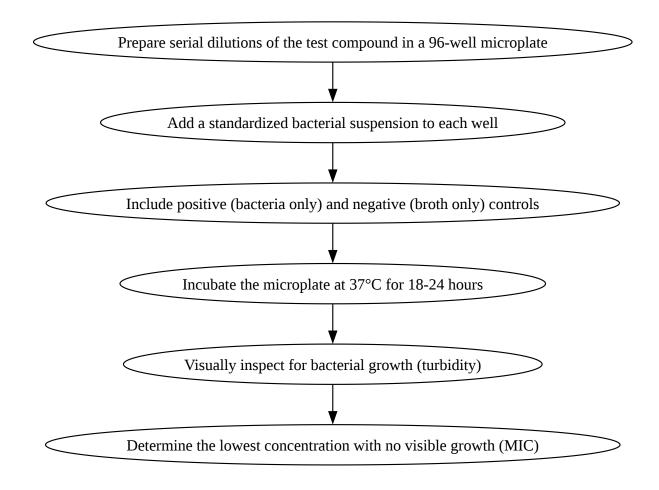
Detailed Steps:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the thiazole derivative. A control group with no compound and a blank group with media alone are also included.
- Incubation: The plates are incubated for a period ranging from 24 to 72 hours.
- MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours.
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Minimum Inhibitory Concentration (MIC) Assay Protocol for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.





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